molecular formula C18H13BrN4OS B2860020 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831184-36-2

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2860020
CAS No.: 831184-36-2
M. Wt: 413.29
InChI Key: KAVRAVZVQUSWAS-JXMROGBWSA-N
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Description

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a bromophenyl group and a methoxyphenyl ethenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of a hydrazine derivative with a thioamide to form the triazole ring.

    Ethenylation: The final step involves the coupling of the triazole derivative with a methoxyphenyl ethenyl group under basic conditions, often using a palladium-catalyzed Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-iodophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the bromophenyl group in 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. This distinguishes it from other similar compounds with different halogen substitutions.

Biological Activity

The compound 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The structure of the compound features a triazole ring fused with a thiadiazole moiety and substituted with bromophenyl and methoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. A study demonstrated that similar structures showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives has been extensively studied. For instance, derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In one study, compounds similar to the target compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A series of triazolo-thiadiazole derivatives were synthesized and screened for antimicrobial activity using standard agar diffusion methods. The results indicated that modifications to the bromophenyl group significantly enhanced activity against Candida albicans and Aspergillus niger .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were performed on MCF-7 cells using the MTT assay. The results showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM .
  • Anti-inflammatory Evaluation : A study evaluated the anti-inflammatory effects of a related compound in a rat model of paw edema. The compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Activity LevelReference
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerMCF-725 µM
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction

Properties

IUPAC Name

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c1-24-15-8-5-12(6-9-15)7-10-16-22-23-17(20-21-18(23)25-16)13-3-2-4-14(19)11-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRAVZVQUSWAS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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